PF CBP1, also known as PF-Cbp1, is a selective inhibitor of the bromodomain of the CREB-binding protein and EP300. This compound is significant in the field of biochemistry and molecular biology due to its ability to modulate key inflammatory genes in primary macrophages and downregulate RGS4 in neurons, which is linked to Parkinson’s disease. The compound serves as a valuable chemical probe for studying bromodomain functions and has potential therapeutic implications in treating neurological disorders and inflammatory diseases .
PF CBP1 is classified as a small molecule inhibitor specifically targeting bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. These domains play crucial roles in regulating gene expression through chromatin remodeling and transcriptional activation. PF CBP1's selectivity for the bromodomain of CREB-binding protein positions it as a critical tool in research aimed at understanding gene regulation mechanisms .
The synthesis of PF CBP1 involves several key steps:
The synthetic route typically employs various reagents and conditions, including oxidizing agents for oxidation reactions, reducing agents for reduction processes, and specific catalysts for substitution reactions .
PF CBP1 features a complex molecular structure characterized by its benzimidazole core, isoxazole ring, propoxyphenethyl group, and morpholine moiety. The structural formula can be represented as follows:
The molecular weight of PF CBP1 is approximately 400 g/mol, with specific structural data available through chemical databases .
PF CBP1 can undergo several types of chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for facilitating substitution reactions. The outcomes depend on the specific reagents and conditions applied during these reactions .
PF CBP1 functions primarily by inhibiting the bromodomain interactions within CREB-binding protein and EP300. This inhibition disrupts the recruitment of transcriptional coactivators to acetylated histones, thereby modulating gene expression related to inflammation and neuronal function. The precise mechanism involves:
Additional analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity .
PF CBP1 has diverse applications across several scientific fields:
PF-CBP1 (4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(4-propoxyphenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine) is a selective antagonist of the bromodomains within transcriptional coactivators CREBBP (CBP) and EP300 (p300). These bromodomains adopt a left-handed four-helix bundle fold (αZ, αA, αB, αC) that forms a deep hydrophobic pocket for acetyl-lysine (Kac) recognition. PF-CBP1 acts as a Kac mimetic, anchoring to the conserved asparagine residue (N1168 in CBP) via hydrogen bonding between its dimethylisoxazole moiety and the asparagine sidechain [1] [6]. The benzimidazole and morpholine groups extend into the ZA and BC loops of the binding pocket, forming hydrophobic interactions with residues such as Val1175, Phe1181, and Tyr1125. This binding mode competitively displaces acetylated histone substrates, particularly histone H4 multi-acetylated peptides (e.g., H4K5ac/K8ac/K12ac/K16ac), which are critical for CBP/p300 recruitment to chromatin [1] [10].
Table 1: Structural and Biophysical Binding Parameters of PF-CBP1
Target | IC₅₀ (nM) | Kd (nM) | Assay Type | Key Structural Interactions |
---|---|---|---|---|
CREBBP Bromodomain | 125 | 139 ± 12 | FRET/ITC | Dimethylisoxazole-Asn1168 H-bond |
EP300 Bromodomain | 363 | 363 ± 25 | FRET/ITC | Benzyl ring-Phe1181 π-stacking |
BRD4(1) Bromodomain | >20,000 | >20,000 | ITC/BROMOscan | No significant binding |
PF-CBP1 functions as a competitive antagonist of acetyl-lysine recognition, directly occupying the histone substrate binding site. Isothermal titration calorimetry (ITC) studies confirm competitive displacement of tetra-acetylated H4 peptides, with PF-CBP1 exhibiting a dissociation constant (Kd) of 139 nM for CBP and 363 nM for p300 [1] [2]. This contrasts with noncompetitive inhibitors (e.g., allosteric ligands) that bind outside the Kac pocket and induce conformational changes to suppress activity. Competitive inhibition is characterized by:
Noncompetitive inhibitors of bromodomains are rare but include compounds like kinase-BET hybrids (e.g., BI-2536 derivatives) that bind distal sites to alter protein dynamics [9]. PF-CBP1’s strict competitiveness ensures precise disruption of CBP/p300-histone interactions without broader effects on protein folding.
PF-CBP1 demonstrates >100-fold selectivity for CBP/p300 over BET bromodomains (BRD2/3/4/BRDT) and other non-BET family members. In the BROMOscan assay panel (19 bromodomains), PF-CBP1 bound only CBP/EP300 at submicromolar concentrations (IC₅₀ <1 µM), while IC₅₀ values for BRD4(1) exceeded 20 µM [1] [6]. Key selectivity determinants include:
Notably, assay-dependent variability exists: While biochemical assays (FRET) show 139-fold selectivity over BRD4, ITC measurements indicate >105-fold selectivity due to differences in sensitivity [1] [6]. This highlights the importance of orthogonal methods for selectivity validation.
Table 2: Cellular Selectivity and Functional Effects of PF-CBP1
Cellular System | Concentration | Observed Effect | Target Specificity |
---|---|---|---|
J774 Macrophages | >1 µM | IL-6, IL-1β, IFN-β downregulation | CBP-dependent inflammation |
Neuronal Cells | 10 µM | RGS4 suppression (linked to Parkinson’s) | CBP-epigenetic regulation |
Leukemia MV4-11 Cells | 19.2 µM (IC₅₀) | c-MYC downregulation | CBP/IRF4 network dependency |
Primary Macrophages | 30 µM | No cytotoxicity | Off-target safety margin |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7